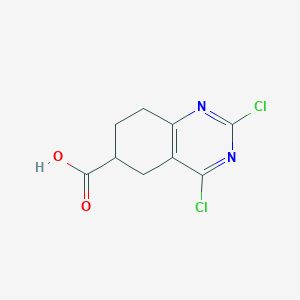

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Description

Historical Context of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have been integral to medicinal chemistry since their discovery in the 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869. Early research focused on structural elucidation and synthesis, but the mid-20th century marked a shift toward pharmacological applications. Methaqualone, a sedative-hypnotic quinazoline derivative introduced in 1951, demonstrated the therapeutic potential of this scaffold.

The 21st century saw quinazoline-based drugs like erlotinib and gefitinib emerge as tyrosine kinase inhibitors for cancer treatment. These advancements underscored the scaffold’s versatility, prompting exploration of halogenated variants. Chlorine substitutions, as in 2,4-dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, became a focus due to their ability to enhance target affinity and metabolic stability.

Structural Significance of Halogenated Tetrahydroquinazoline Scaffolds

The structural features of this compound contribute to its bioactivity:

- Halogenation : Chlorine atoms at positions 2 and 4 increase lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets.

- Tetrahydro Modification : Partial saturation of the quinazoline ring reduces aromaticity, altering electron distribution and reactivity.

- Carboxylic Acid Group : Enhances solubility and enables hydrogen bonding with biological targets, such as kinases or DNA topoisomerases.

Comparative studies of similar compounds highlight the impact of substituents:

| Compound | Substitutions | Key Biological Activity | Reference |

|---|

Properties

IUPAC Name |

2,4-dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTFBKKBTPDJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281965 | |

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-56-0 | |

| Record name | 5458-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves:

- Construction of the quinazoline core with appropriate chloro substitutions.

- Introduction of the tetrahydro ring system.

- Installation of the carboxylic acid group at position 6.

Due to limited direct literature on this exact compound's synthesis, closely related synthetic routes for similar tetrahydroquinazoline or tetrahydroisoquinoline carboxylic acids provide valuable insight. The preparation often involves:

- Halogenation steps to introduce chlorine atoms at the 2 and 4 positions.

- Cyclization reactions to form the quinazoline ring.

- Functional group transformations to install the carboxylic acid moiety.

Detailed Preparation Methodology

A closely related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, has been synthesized via a multi-step process that can be adapted conceptually for this compound. The key steps are:

Step 1: Alkylation to Form Benzylated Intermediate

- Starting with the dichloro-substituted tetrahydroisoquinoline hydrochloride, potassium carbonate is used as a base in DMF solvent.

- Benzyl bromide is added dropwise at 0°C to form 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

- The reaction proceeds for 20 hours at 0°C.

- Workup involves extraction with ethyl acetate and pH adjustment to isolate the benzylated product.

Step 2: Hydrogenation to Remove Benzyl Group and Form Carboxylic Acid Hydrochloride

- The benzylated intermediate is subjected to catalytic hydrogenation using 5% palladium on carbon in the presence of 12N HCl and methanol or ethanol as solvent.

- Reaction conditions vary: temperature from 50°C to 65°C, hydrogen pressure from 1 atm to 4 atm, and reaction time around 16-20 hours.

- After hydrogenation, filtration and concentration yield the crude carboxylic acid hydrochloride.

- Purification by stirring in water and filtration yields the pure product with yields around 84-91% and high purity (>99% by HPLC).

| Parameter | Range / Value |

|---|---|

| Catalyst | 5% Pd/C |

| Solvent | Methanol or Ethanol |

| Hydrogen Pressure | 1 - 4 atm |

| Temperature | 50°C - 65°C |

| Reaction Time | 16 - 20 hours |

| Yield | 84 - 91% |

| Purity (HPLC) | > 99% |

This method highlights the importance of hydrogenation conditions and solvent choice to optimize yield and purity.

Adaptation for this compound

While direct synthetic procedures for this compound are sparse, the analogous approach involves:

- Starting from 2,4-dichloroquinazoline derivatives.

- Performing selective reduction to form the tetrahydroquinazoline ring.

- Introducing the carboxylic acid group at position 6 via oxidation or carboxylation methods.

- Halogenation steps may precede or follow ring formation depending on synthetic route.

Stock Solution Preparation for Research Use

For practical research applications, stock solutions of the compound are prepared with careful solvent selection based on solubility:

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 4.05 | 0.81 | 0.40 |

| 5 | 20.24 | 4.05 | 2.02 |

| 10 | 40.47 | 8.09 | 4.05 |

Solvents used include DMSO, methanol, ethanol, with heating to 37°C and ultrasonic bath to enhance solubility. Stock solutions are stored at -20°C to -80°C to maintain stability for up to 6 months.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Alkylation | Potassium carbonate, benzyl bromide, DMF, 0°C, 20h | Benzylated intermediate, 86% yield | Temperature control critical |

| Hydrogenation | 5% Pd/C, 12N HCl, MeOH or EtOH, 50-65°C, 1-4 atm H2, 16-20h | Carboxylic acid hydrochloride, 84-91% yield, >99% purity | Solvent and pressure affect purity |

| Stock Solution Preparation | DMSO/methanol/ethanol, heating, ultrasound | Clear solutions for research | Storage at -20°C to -80°C recommended |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 of the quinazoline ring are susceptible to nucleophilic displacement. Reactions with amines, alkoxides, or thiols typically proceed under mild to moderate conditions:

The 2-position chlorine is generally more reactive than the 4-position due to steric and electronic factors .

Catalytic Hydrogenation

The tetrahydroquinazoline core can undergo hydrogenation to modify saturation or remove protective groups:

For example, catalytic hydrogenation of 2-benzyl-protected intermediates efficiently yields 5,7-dichloro derivatives .

Carboxylation and Acid-Base Reactivity

The carboxylic acid group at position 6 participates in salt formation and esterification:

| Reaction | Reagents | Application | Source |

|---|---|---|---|

| Salt formation | HCl, NaOH | Water-soluble salts for pharmaceutical formulations | |

| Esterification | SOCl₂/ROH or DCC/DMAP | Prodrug development (e.g., methyl or ethyl esters) |

The carboxyl group also directs electrophilic substitution on the aromatic ring, as seen in the regioselective synthesis of 6-carboxy analogs using butyllithium and CO₂ .

Chlorination and Halogen Exchange

The compound’s dichloro structure allows further halogenation under aggressive conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| PCl₅/POCl₃ | Reflux, 110–120°C, 2–6 hrs | 2,4,6-Trichloro derivatives | |

| HBr/AcOH | RT, 12–24 hrs | Bromine substitution at C2 or C4 |

Phosphorus pentachloride selectively replaces hydroxyl or thiol groups with chlorine .

Oxidation and Reductive Pathways

The tetrahydroquinazoline ring is sensitive to oxidative conditions:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60–80°C, 2–4 hrs | Ring-opening to dicarboxylic acid derivatives | |

| NaBH₄/MeOH | RT, 1–2 hrs | Reduction of imine bonds (limited stability) |

Oxidation typically degrades the ring system, whereas reductive methods are less common due to competing side reactions .

Scientific Research Applications

Based on the search results, here's what is known about 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid:

Basic Information

- Name: this compound .

- CAS Number: 5458-56-0 .

- Molecular Formula: C9H8Cl2N2O2 .

- Molecular Weight: 247.08 .

- IUPAC Name: this compound .

- MDL Number: MFCD12198785 .

Physicochemical Properties

- Purity: generally around 97%, but can vary .

- Melting Point: 144-146 °C .

- Boiling Point: 458.8 °C at 760 mmHg .

- Density: 1.555 g/cm3 .

- Appearance: Solid .

Handling and Storage

- Storage: Should be stored under an inert atmosphere at 2-8°C .

- Signal Word: Warning .

- Hazard Statements: H302-H315-H319-H335 .

- Precautionary Statements: P261-P305+P351+P338 .

Applications

While the search results provide details on the compound's properties, they do not specify its applications. The search results suggest it is a building block in chemical synthesis .

Safety and Regulatory Information

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazoline Core

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid

- CAS : EN300-1723015

- Formula : C₉H₁₁N₃O₂

- Molecular Weight : 213.67 g/mol

- Key Differences: Replacement of 2,4-dichloro groups with an amino group at position 2. The amino group increases solubility in polar solvents and alters reactivity (e.g., participation in nucleophilic reactions) .

4-Oxo-1,4-dihydroquinazoline-6-carboxylic Acid

- CAS : 119437-40-0

- Formula : C₉H₆N₂O₃

- Molecular Weight : 190.16 g/mol

- Key Differences : The 4-oxo group introduces a ketone, converting the tetrahydroquinazoline to a dihydroquinazoline. This increases aromaticity and acidity (pKa ~3–4 for the carboxylic acid) .

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic Acid

Modifications to the Core Scaffold

2-Cyclopropyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid

- CAS : CID 80503086

- Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 218.25 g/mol

- Key Differences : A cyclopropyl group at position 2 increases steric bulk and lipophilicity (logP ~2.5), which may improve membrane permeability .

2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic Acid

- CAS : 1256834-88-4

- Formula: C₁₀H₁₀ClNO₂

- Molecular Weight : 211.64 g/mol

- Key Differences: The quinoline scaffold (one nitrogen) instead of quinazoline (two nitrogens) reduces basicity and alters electronic properties .

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride

Comparative Data Table

Biological Activity

Chemical Identity

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CAS No. 5458-56-0) is a synthetic compound with significant biological activity. Its molecular formula is and it has a molecular weight of 247.08 g/mol. The compound features a tetrahydroquinazoline structure which is known for its diverse pharmacological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antibacterial and anti-inflammatory properties.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against several strains of bacteria. A study highlighted its effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus, with IC50 values indicating significant potency in comparison to standard antibiotics like ampicillin and streptomycin .

The antibacterial mechanism is primarily attributed to the compound's ability to inhibit DNA gyrase and topoisomerase IV enzymes in bacterial cells. These enzymes are crucial for DNA replication and transcription, making them ideal targets for antibacterial agents .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown potential as an anti-inflammatory agent . Research suggests that it may reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. This effect was observed in vitro using human cell lines where the compound significantly decreased levels of TNF-alpha and IL-6 .

Toxicity and Safety Profile

While the compound exhibits promising biological activities, its toxicity profile has also been evaluated. In cytotoxicity assays using HepG2 human liver cells, it demonstrated low toxicity levels, suggesting a favorable safety margin for potential therapeutic applications .

Case Studies

-

Case Study on Antibacterial Efficacy

In a controlled study involving various bacterial strains, this compound was tested against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergy when combined with other antibiotics. -

Case Study on Anti-inflammatory Effects

A study focusing on inflammatory bowel disease (IBD) models demonstrated that treatment with this compound led to reduced symptoms and inflammation markers in animal models. The results suggest that it could be a candidate for further development in treating IBD .

Q & A

What are the optimized synthetic routes for 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid, and how do reaction conditions influence yield?

Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclocondensation and halogenation. Key steps include:

- Cyclocondensation: Use of amino precursors (e.g., tetrahydroquinazoline derivatives) with carbonyl compounds under acidic/basic conditions to form the core structure .

- Chlorination: Introduction of chlorine substituents via reagents like POCl₃ or PCl₅ under reflux, with yields sensitive to stoichiometry and temperature .

- Carboxylic Acid Formation: Hydrolysis of ester intermediates (e.g., ethyl carboxylate analogs) using 6M HCl or NaOH/EtOH to yield the free acid .

Critical Factors:

- Temperature Control: Excessive heat during chlorination can lead to side reactions (e.g., over-halogenation).

- Purification: Column chromatography or recrystallization ensures >95% purity, as impurities from incomplete hydrolysis reduce bioactivity .

How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydroquinazoline derivatives?

Advanced

Methodological Answer:

Contradictions often arise from structural nuances. Strategies include:

- Structure-Activity Relationship (SAR) Analysis: Compare analogs with systematic substitutions (e.g., chlorine position, carboxylic acid vs. ester). For example:

| Compound Modification | Biological Activity Shift | Source |

|---|---|---|

| Replacement of Cl with F | Altered kinase inhibition potency | |

| Ester-to-acid conversion | Enhanced solubility and target binding |

- Experimental Replication: Standardize assay conditions (e.g., pH, cell lines) to isolate structural effects from methodological variability .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR verifies chlorine positioning and tetrahydroquinazoline ring conformation. Key signals:

- Carboxylic acid proton (δ 12-14 ppm, broad) .

- Chlorine-induced deshielding in aromatic regions .

- IR Spectroscopy: Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₇Cl₂N₂O₂ requires m/z 276.99) .

What strategies are effective in enhancing the aqueous solubility of this compound for in vivo studies?

Advanced

Methodological Answer:

- Salt Formation: React with sodium or potassium hydroxide to form water-soluble salts (e.g., sodium carboxylate, >90% yield) .

- Prodrug Design: Synthesize ester or amide prodrugs (e.g., methyl ester) that hydrolyze in vivo to the active acid .

- Co-Solvent Systems: Use PEG-400 or cyclodextrin complexes to improve solubility without altering bioactivity .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding to kinases or enzymes. Key parameters:

- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent hydrogen bonds with active-site residues .

What are the key considerations in designing experiments to assess stability under various pH conditions?

Basic

Methodological Answer:

- Buffer Selection: Test stability in PBS (pH 7.4), gastric (pH 1.2), and intestinal (pH 6.8) buffers.

- Degradation Analysis: Monitor via HPLC at intervals (0, 24, 48 hrs). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.